molecular formula C28H32B2O4 B3030750 1,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene CAS No. 950779-13-2

1,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene

Cat. No.: B3030750
CAS No.: 950779-13-2
M. Wt: 454.2 g/mol
InChI Key: LATPBRSZRSCCLB-UHFFFAOYSA-N
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Description

1,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene is an organic compound with the molecular formula C28H32B2O4. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and contains two boronate ester groups. This compound is known for its applications in organic electronics and materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Preparation Methods

The synthesis of 1,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene typically involves the borylation of pyrene derivatives. One common method includes the reaction of pyrene with bis(pinacolato)diboron in the presence of a palladium catalyst such as Pd(PPh3)4. The reaction is carried out in a solvent mixture of tetrahydrofuran (THF) and toluene, with sodium carbonate as a base. The mixture is refluxed at elevated temperatures to yield the desired product .

Chemical Reactions Analysis

1,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene undergoes various chemical reactions, including:

Comparison with Similar Compounds

1,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrene can be compared with other boronate ester derivatives, such as:

This compound stands out due to its strong fluorescence and stability, making it particularly valuable in optoelectronic applications.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyren-1-yl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32B2O4/c1-25(2)26(3,4)32-29(31-25)21-15-11-17-10-14-20-22(30-33-27(5,6)28(7,8)34-30)16-12-18-9-13-19(21)23(17)24(18)20/h9-16H,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LATPBRSZRSCCLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC4=C5C3=C(C=C2)C=CC5=C(C=C4)B6OC(C(O6)(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32B2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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